sec-Butyl isothiocyanate

Vue d'ensemble

Description

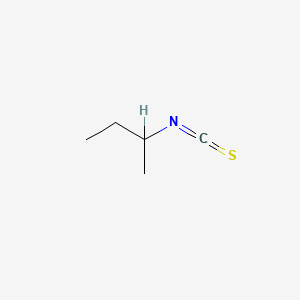

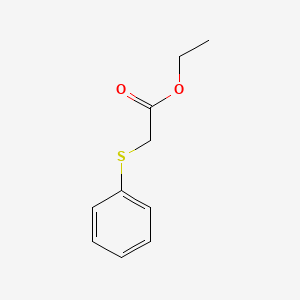

sec-Butyl isothiocyanate, also known as isothiocyanic acid sec-butyl ester, is an organic compound with the molecular formula C5H9NS. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various organic synthesis reactions and has applications in both industrial and research settings .

Mécanisme D'action

Target of Action

Sec-Butyl Isothiocyanate (SBITC) is a bioactive compound derived from the enzymatic hydrolysis of glucosinolates, which are abundant in the botanical order Brassicales Isothiocyanates (itcs), the class of compounds to which sbitc belongs, are known to interact with a variety of biological targets, including cytochrome p450 (cyp) enzymes and proteins involved in antioxidant response .

Mode of Action

Itcs are known to modulate a large number of cancer-related targets or pathways, including inhibition of cyp enzymes, induction of phase ii enzymes via activation of nf-e2-related factor-2 (nrf2), modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa b (nf-ĸb) .

Biochemical Pathways

ITCs, including SBITC, can affect various biochemical pathways. They are known to inhibit CYP enzymes, induce phase II enzymes via activation of Nrf2, modulate cell cycle regulators, induce apoptosis, inhibit NF-ĸB, and inhibit macrophage migration inhibitory factor (MIF) . These interactions can lead to a variety of downstream effects, including the prevention of carcinogenesis .

Pharmacokinetics

Itcs are generally known to be metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh), followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of ITCs, including SBITC.

Result of Action

Itcs are known for their antimicrobial, anti-inflammatory, and anticancer properties . They can induce apoptosis and inhibit cell proliferation, which can lead to the prevention of carcinogenesis .

Action Environment

The action, efficacy, and stability of SBITC can be influenced by various environmental factors. For instance, the presence of certain cofactors can affect the enzymatic hydrolysis of glucosinolates to form ITCs . Additionally, the storage conditions can impact the stability of SBITC . It is recommended to store SBITC in a well-ventilated place, keep the container tightly closed, and avoid contact with oxygen and strong oxidizers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: sec-Butyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of sec-butylamine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurizing agent such as cyanuric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process typically includes the use of high-purity reagents and catalysts to ensure a high yield and purity of the final product. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the reaction and to maintain the required temperature and pressure conditions .

Analyse Des Réactions Chimiques

Types of Reactions: sec-Butyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and isothiocyanate esters, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding thiocarbamates.

Oxidation Reactions: It can be oxidized to form sulfonyl derivatives under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Oxidizing Agents: Hydrogen peroxide, peracids

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

Thioureas: Formed from the reaction with amines

Isothiocyanate Esters: Formed from the reaction with alcohols

Sulfonyl Derivatives: Formed from oxidation reactions

Applications De Recherche Scientifique

sec-Butyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the isothiocyanate functional group into molecules.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to react with amino groups in proteins.

Medicine: Investigated for its potential antimicrobial and anticancer properties. It has shown activity against various pathogens and cancer cell lines.

Industry: Used in the production of agrochemicals and pharmaceuticals

Comparaison Avec Des Composés Similaires

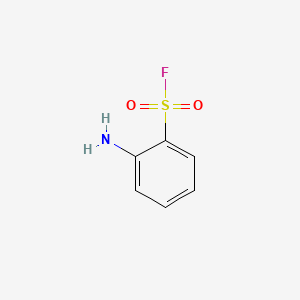

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Phenethyl isothiocyanate

Comparison: sec-Butyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isothiocyanates. For example, phenyl isothiocyanate is more commonly used in peptide sequencing, while allyl isothiocyanate is known for its strong antimicrobial properties. Benzyl and phenethyl isothiocyanates have been extensively studied for their anticancer activities.

Propriétés

IUPAC Name |

2-isothiocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFJIDJGIQOYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863392 | |

| Record name | 1-Methylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Sharp green slightly irritating aroma | |

| Record name | 2-Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 2-Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.938-0.946 | |

| Record name | 2-Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4426-79-3 | |

| Record name | sec-Butyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126JI237AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary source of sec-butyl isothiocyanate?

A1: this compound is not naturally occurring but is generated through the enzymatic hydrolysis of glucosinolates, specifically glucoiberin, found in various cruciferous plants. [, , , , , ]

Q2: Which plant species are known to contain significant amounts of glucoiberin, the precursor to this compound?

A2: Research indicates that species like Brassica rapa (turnip), Sisymbrium loeselii (tall hedge mustard), Moringa peregrina, Capparis spinosa (caper bush), Nasturtium officinale (watercress), and Lepidium latifolium (pepperweed) contain glucoiberin, which upon hydrolysis yields this compound. [, , , , , ]

Q3: How do the levels of this compound vary across different parts of the same plant?

A3: Studies on Brassica rapa revealed variations in this compound concentrations in different plant parts. The tuberous taproot showed the highest concentration (25.7%), followed by the leaves (24.3%) and finally the seeds (1.7%). [] Similarly, analysis of Moringa peregrina indicated higher concentrations of this compound in the stem compared to the seed coat. []

Q4: Besides this compound, what other isothiocyanates are commonly found alongside it in these plants?

A4: Research frequently identifies allyl isothiocyanate, 3-butenyl isothiocyanate, 4-pentenyl isothiocyanate, and isopropyl isothiocyanate alongside this compound. [, , , , , ] The specific composition and ratios of these isothiocyanates can differ significantly between plant species and even different parts of the same plant.

Q5: What are the potential ecological roles of this compound and related isothiocyanates released by these plants?

A5: Studies suggest that this compound, along with other isothiocyanates produced by tall hedge mustard (Sisymbrium loeselii), can inhibit the germination and growth of neighboring plant species, potentially providing a competitive advantage. [] These compounds were also found to negatively impact the spore germination of the arbuscular mycorrhizal fungus Glomus intraradices, potentially influencing plant-microbe interactions in the rhizosphere. []

Q6: Are there methods to analyze and quantify this compound in plant material?

A6: Researchers commonly employ gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) techniques to analyze and quantify this compound in plant extracts. [, , , , , , , ] These methods enable the separation and identification of different volatile compounds, including various isothiocyanates.

Q7: What is the structural formula and molecular weight of this compound?

A7: The molecular formula of this compound is C5H9NS, and its molecular weight is 115.20 g/mol. The structural formula features an isothiocyanate group (-N=C=S) attached to a sec-butyl group.

Q8: Has the potential antimicrobial activity of this compound been investigated?

A9: While specific studies focusing on this compound's antimicrobial activity are limited within the provided research, related studies on Sisymbrium officinale (hedge mustard) extracts, which contain this compound, demonstrated antibacterial and antifungal properties. [] This suggests that this compound could potentially contribute to the overall antimicrobial activity observed in these plant extracts. Further research is needed to confirm and characterize the specific activity of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)